Erythrosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34412-27-6 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

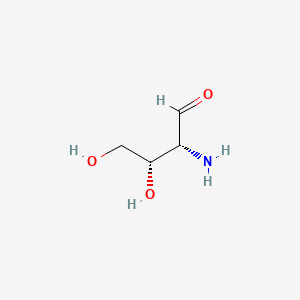

IUPAC Name |

(2R,3S)-2-amino-3,4-dihydroxybutanal |

InChI |

InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h1,3-4,7-8H,2,5H2/t3-,4+/m0/s1 |

InChI Key |

UQNPMNUVBRVOCQ-IUYQGCFVSA-N |

SMILES |

C(C(C(C=O)N)O)O |

Isomeric SMILES |

C([C@H]([C@H](C=O)N)O)O |

Canonical SMILES |

C(C(C(C=O)N)O)O |

Other CAS No. |

34412-27-6 |

Synonyms |

2-amino-2-deoxy-D-erythrose erythrosamine |

Origin of Product |

United States |

Historical Trajectories and Milestones in Erythrosamine Research

The journey of Erythrosamine research is intrinsically linked to the broader study of amino sugars, a class of compounds that has garnered significant scientific interest for over a century. Early investigations into the components of complex natural products laid the groundwork for the identification and synthesis of these unique carbohydrates.

A notable milestone in the specific context of this compound, or 2-amino-2-deoxy-D-erythrose, was its isolation from the cell wall of the fruit body of Agaricus bisporus. nih.gov This discovery was significant as it identified a natural source of this rare aminotetrose and revealed its presence within a glycoprotein (B1211001) fraction, with its concentration increasing during the ripening of the fruit body. nih.gov

Synthetic efforts targeting 2-amino-2-deoxytetroses, including this compound, have been a subject of carbohydrate chemistry for decades. Early synthetic routes often involved multi-step processes. For instance, a diastereomeric mixture of nitriles prepared from D-glyceraldehyde acetonide and benzylamine (B48309) via a Strecker synthesis could be separated and subsequently converted to 2-amino-2-deoxy-D-erythrose derivatives. tandfonline.com These foundational synthetic studies, while sometimes complex, were crucial in providing access to these rare sugars for further investigation. mindat.orgresearchgate.net

Foundational Significance of Erythrosamine Within Amino Sugar Chemistry

Erythrosamine, a 2-amino-2-deoxytetrose, holds foundational significance in carbohydrate chemistry due to its distinct structural features. As an amino sugar, it contains both a hydroxyl and an amino group, which imparts unique chemical properties and reactivity compared to its non-aminated carbohydrate counterparts. wikipedia.org The presence of the amino group, in particular, opens avenues for a diverse range of chemical modifications and applications.

One of the most critical roles of this compound is as a chiral building block, or synthon, in organic synthesis. nih.govrsc.org Chirality is a key feature of many biologically active molecules, and the well-defined stereochemistry of carbohydrates like this compound makes them valuable starting materials for the construction of complex chiral molecules. rsc.orgamazon.com The specific arrangement of functional groups in this compound provides a scaffold for the stereoselective synthesis of various target compounds. iupac.org

The ability of the amino and hydroxyl groups to participate in various reactions, including glycosylation, makes this compound a versatile tool for chemists. beilstein-journals.orguniversiteitleiden.nl The amino group can be protected and deprotected using a variety of methods, allowing for selective reactions at other positions of the sugar backbone. capes.gov.br This control over reactivity is essential for the construction of complex oligosaccharides and glycoconjugates. nih.gov

Current Research Frontiers and Emerging Paradigms in Erythrosamine Studies

Stereoselective and Diastereoselective Synthesis of this compound

Achieving precise control over the stereochemistry at multiple chiral centers is the most critical challenge in the synthesis of amino sugars like this compound. nih.gov The development of stereoselective and diastereoselective methods is therefore central to their chemical production.

Early synthetic work on this compound laid the groundwork for stereocontrol in amino sugar synthesis. A foundational method involves the synthesis from D-glyceraldehyde derivatives. For instance, a 1961 study by Yoshimura, Ohgo, and Sato reported the synthesis of D-Erythrosamine and its epimer, D-Threosamine. medwinpublishers.comacs.orgoup.comoup.com Their approach involved treating acetone-D-glyceraldehyde with N-substituted agents to form epimeric pairs of acetone-aminonitriles, which could be separated and further processed. oup.com

Common classical approaches include:

Cyanohydrin reaction: As demonstrated in early syntheses, this involves the addition of cyanide to an aldehyde, followed by manipulation of the nitrile and hydroxyl groups.

Nucleophilic substitution: Utilizing sugar-derived epoxides or sulfonates as electrophiles for reaction with nitrogen nucleophiles. acs.org

From Glycals: Glycals, which are cyclic enol ether derivatives of monosaccharides, serve as versatile starting materials. wikipedia.org The addition of an azide (B81097) to the double bond, followed by reduction, is a common method to install the amino group. wikipedia.org

Table 1: Comparison of Classical Synthetic Approaches

| Strategy | Description | Key Intermediates | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|

| Cyanohydrin Synthesis | Addition of HCN or its equivalent to an aldose, followed by reduction of the nitrile. | Aminonitriles | Relies on the facial selectivity of the initial nucleophilic attack and subsequent epimer separation. | oup.com |

| Nucleophilic Displacement | SN2 reaction on a carbohydrate backbone with a suitable leaving group (e.g., tosylate, triflate). | Azido-sugars, Epoxides | Inversion of configuration at the reaction center (Walden inversion). | wikipedia.orgacs.org |

| Glycal Azidation | Addition of an azide radical across the double bond of a glycal. | Glycals, Azido-sugars | Often results in poor stereoselectivity, yielding anomeric mixtures that require separation. | wikipedia.org |

More recent synthetic methods offer improved stereocontrol and efficiency, often employing catalytic systems. These modern strategies are broadly applicable to the synthesis of various amino sugars, including this compound.

Catalytic Asymmetric Aminohydroxylation: This powerful method allows for the direct conversion of alkenes into amino alcohols. Tethered aminohydroxylation, where the nitrogen nucleophile is temporarily linked to the substrate, has proven particularly effective for controlling regioselectivity and stereoselectivity. nih.govnih.gov

Metal-Catalyzed Glycosylation: The introduction of glycosides with a basic nitrogen atom can be challenging with traditional Lewis acid promoters due to competitive coordination. mdpi.comnih.gov Modern methods using nickel (II) or other transition metal catalysts have been developed to overcome this issue, enabling the stereoselective formation of 1,2-cis-aminoglycosides. mdpi.com

Organocatalysis: Proline-catalyzed asymmetric α-amination of aldehydes derived from sugars has emerged as a concise route to sugar amino acid derivatives. nih.gov This approach offers good to excellent diastereoselectivity in creating new stereocenters. nih.gov

The convergence of chemical and enzymatic steps provides highly selective and environmentally benign routes to amino sugars. boku.ac.at Enzymes offer unparalleled regio- and stereoselectivity, which can simplify complex multi-step syntheses. tandfonline.com

Transaminases: In biological systems, aminotransferases or amidotransferases catalyze the formation of amino sugars by introducing an amino group from donors like L-glutamate or L-glutamine onto the keto forms of sugar phosphates or nucleotides. nih.govresearchgate.net This biological strategy can be harnessed for synthetic purposes. For example, the enzyme PglC from Neisseria gonorrhoeae is highly efficient in converting a UDP-4-ketosugar to a UDP-4-aminosugar, a key step in chemoenzymatic pathways. nih.gov

Lipases: Lipases have been used for the regioselective acylation of sugars and amino sugars. tandfonline.com Lipase-catalyzed reactions, often conducted in non-conventional media like ionic liquids or tri-solvent mixtures, can achieve high yields under mild conditions. asianpubs.org

Table 2: Overview of Chemoenzymatic Synthesis Strategies

| Enzyme Class | Reaction Type | Substrate Example | Advantage | Reference |

|---|---|---|---|---|

| Aminotransferases | Amino group transfer | Keto-sugar phosphates | High stereospecificity in C-N bond formation. | nih.govresearchgate.net |

| Lipases | Condensation/Acylation | Glucose and an amine | Mild reaction conditions; can be used in organic solvents. | asianpubs.org |

| Aldolases | Aldol reaction | N-acetyl-D-mannosamine and pyruvate | Catalyzes C-C bond formation to build larger sugar backbones. | frontiersin.org |

Total Synthesis of this compound-Containing Natural Products (as building blocks)

Amino sugars like this compound are fundamental components of many biologically active natural products, particularly aminoglycoside antibiotics and complex polysaccharides. nih.govnih.gov The development of synthetic routes to these amino sugars is often driven by the need to access them as building blocks for the total synthesis of these larger, more complex molecules. tandfonline.com

For instance, the total synthesis of Kasugamycin, an aminoglycoside antibiotic, relies on the efficient construction of its amino sugar component, kasugamine. acs.org Similarly, the synthesis of the pentasaccharide repeating unit of the O-polysaccharide from Plesiomonas shigelloides involved the challenging assembly of several rare amino sugars, including D-bacillosamine and L-fucosamine. acs.org These syntheses showcase how mastery over amino sugar chemistry enables the construction of medicinally important natural products. beilstein-journals.org

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. In the context of amino sugar synthesis, this involves several key areas:

Biocatalysis: As discussed in the chemoenzymatic section, using enzymes as catalysts allows for reactions to occur in aqueous media at ambient temperature and pressure, significantly reducing waste and energy consumption. boku.ac.atasianpubs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. One-pot reactions, where multiple transformations occur in a single reactor, are a prime example of this principle. wikipedia.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents (e.g., transition metals, organocatalysts, or enzymes) is preferable to using stoichiometric amounts of promoters or reagents that generate large quantities of waste. nih.govnih.gov A magnetically recoverable nanocatalyst has been developed for the green synthesis of certain heterocyclic compounds using 2-amino glucose as a substrate, highlighting the move towards recyclable catalysts. nih.gov

Absolute and Relative Stereochemistry of this compound and its Derivativesnih.govlibretexts.org

This compound, systematically known as (2R,3S)-2-amino-3,4-dihydroxybutanal, is an amino sugar derived from the four-carbon aldose, erythrose. nih.gov Its stereochemistry is defined by the spatial arrangement of the amino and hydroxyl groups along its carbon backbone. The "D" configuration, as in 2-amino-2-deoxy-D-erythrose, is a common designation. nih.gov

The relative stereochemistry of this compound is characterized by the erythro configuration, where the substituents on adjacent chiral centers (C2 and C3) are on the same side in a Fischer projection. This is in contrast to the threo configuration, where they are on opposite sides. The absolute configuration of D-erythrosamine is specified as (2R, 3S), which precisely describes the orientation of the substituents at the two stereocenters. nih.govlibretexts.org

Derivatives of this compound, such as acylated or esterified forms, retain the core stereochemistry of the parent molecule, though the chemical modifications can influence its physical and chemical properties. The stereochemical integrity of these derivatives is crucial for their biological function and is a key aspect of their synthesis and characterization.

Methodologies for Stereochemical Assignment (e.g., Optical Rotation Correlation, X-ray Diffraction)researchgate.net

The determination of the absolute and relative stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Optical Rotation Correlation: Historically, the correlation of optical rotation with known standards was a primary method for assigning stereochemistry. For instance, the chirality of 2-amino-2-deoxy aldononitriles, which are related to amino sugars like this compound, was tentatively assigned using this method. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.net This method has been instrumental in correcting misassignments of related sugar derivatives. researchgate.net For complex molecules, obtaining suitable crystals can be a challenge. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, NOESY), are invaluable for determining the relative stereochemistry of molecules in solution. By analyzing through-bond and through-space correlations between protons, the spatial arrangement of substituents can be deduced. rsc.org

Conformational Landscapes of this compound in Solution and Solid State

The conformation of this compound, like other small-chain carbohydrates, is flexible and exists as an equilibrium of different forms in solution. The study of these conformational landscapes is essential for understanding its reactivity and interactions.

Influence of Solvation and Substituents on this compound Conformation

The conformation of this compound is significantly influenced by its environment. In solution, the solvent plays a critical role in stabilizing different conformers through hydrogen bonding and other intermolecular interactions.

NMR studies on derivatives of related amino sugars, such as 2'-esters of erythromycin (B1671065) and this compound, have shown that different aglycone conformations can be induced, which in turn affect the orientation of the sugar moiety. rsc.org This suggests that substituents can have a profound impact on the conformational preferences of the this compound ring. The interplay of steric and electronic effects of substituents dictates the favored conformation.

Dynamics of Ring-Chain Tautomerism in this compound Systemsnih.gov

This compound, having both an aldehyde and hydroxyl groups, can exist in equilibrium between an open-chain form and cyclic hemiacetal forms. This phenomenon is known as ring-chain tautomerism. nih.gov The movement of a proton, often catalyzed by acid or base, leads to the reversible intramolecular addition of a hydroxyl group to the aldehyde, forming a five-membered (furanose) or six-membered (pyranose) ring. nih.gov

In aqueous solution, D-erythrose, the parent aldose of this compound, exists as a mixture of its open-chain form and its cyclic furanose and pyranose anomers. It is expected that this compound exhibits similar behavior, with the amino group at C2 influencing the equilibrium between the different forms. The dynamics of this tautomerism are crucial for the chemical reactivity of the sugar.

Mechanistic Organic Chemistry of Erythrosamine Transformations

Glycosylation Reactions and Mechanisms Involving Erythrosamine

Glycosylation is a cornerstone reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between a glycosyl donor (an activated form of the sugar) and a glycosyl acceptor (typically an alcohol or another sugar). wikipedia.org For this compound, serving as a glycosyl donor, the reaction pathway and stereochemical outcome are profoundly influenced by the substituents on the sugar ring, particularly at the anomeric (C-1) and adjacent (C-2) positions. The general mechanism proceeds through the activation of a leaving group at the anomeric center, leading to the formation of a highly reactive oxocarbenium ion intermediate, which is then captured by the nucleophilic glycosyl acceptor. nih.gov

Anomeric Effect and Reactivity at the Glycosidic Center

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose or furanose ring to occupy the axial position over the sterically less hindered equatorial position. nih.gov This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.

In the context of this compound, when it is in its cyclic hemiacetal form, the anomeric effect influences the equilibrium between its α and β anomers. More critically, during a glycosylation reaction, the anomeric effect stabilizes the transition state leading to the α-glycoside. nih.gov This stabilization makes the formation of the α-glycosidic bond kinetically favored in reactions that are not under thermodynamic control, especially when a non-participating group is present at the C-2 position. nih.gov The reactivity at the glycosidic center is thus a balance between steric hindrance and these powerful stereoelectronic stabilizing forces.

Stereochemical Outcome of Glycosidic Bond Formation

The stereochemical outcome of a glycosylation reaction involving an this compound donor is largely dictated by the nature of the protecting group on its C-2 amino functionality. This is a classic example of "neighboring group participation."

With a Participating Group: When the C-2 amine is protected with a participating group, such as an N-acetyl group, it can attack the transient oxocarbenium ion intermediate from the backside. This intramolecular reaction forms a stable bicyclic oxazolinium (or related) ion. The subsequent attack by the glycosyl acceptor can only occur from the side opposite to the ring structure, leading exclusively to the formation of a 1,2-trans glycosidic bond.

With a Non-Participating Group: If a non-participating group is used to protect the C-2 amine (e.g., an azide (B81097) (N₃) or a benzyl (B1604629) group), neighboring group participation is precluded. wikipedia.org In this scenario, the glycosyl acceptor can attack the planar oxocarbenium ion from either the top (β-face) or bottom (α-face). The final product is often a mixture of α and β anomers. Due to the aforementioned anomeric effect, the 1,2-cis (α-anomer for a D-sugar) product is frequently favored, although the ratio is highly dependent on the solvent, temperature, and the specific reactivity of the donor and acceptor. frontiersin.org

| C-2 Protecting Group | Mechanism | Key Intermediate | Predominant Product |

|---|---|---|---|

| N-Acetyl (Participating) | Neighboring Group Participation | Oxazolinium Ion | 1,2-trans-Glycoside |

| Azide (Non-participating) | Direct SN1/SN2 Attack | Oxocarbenium Ion | Mixture of Anomers (often α-favored) |

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound—hydroxyl groups and, in its open-chain form, an aldehyde—are susceptible to a range of oxidation and reduction transformations. The ability to perform these reactions with high regioselectivity is crucial for the synthesis of complex derivatives.

Regioselective Oxidation Strategies (e.g., TEMPO-catalyzed)

The selective oxidation of primary alcohols in the presence of secondary alcohols is a significant challenge in carbohydrate chemistry. The 2,2,6,6-tetramethylpiperidine-1-oxyl radical, commonly known as TEMPO, is a highly effective catalyst for this purpose. organic-chemistry.org TEMPO-mediated oxidation, typically using a stoichiometric re-oxidant like sodium hypochlorite (B82951) (NaOCl), operates under mild conditions (pH 9-11, 0 °C) and displays remarkable selectivity for primary alcohols. youtube.com

For this compound, which possesses a primary hydroxyl group at the C-4 position and a secondary hydroxyl at C-3, a TEMPO-catalyzed system is expected to selectively oxidize the C-4 hydroxyl. The mechanism involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the primary alcohol to an aldehyde. In the presence of water, this aldehyde can be further oxidized to a carboxylic acid. This transformation would convert this compound into an amino-uronic acid, a valuable building block for various biologically active molecules. nih.gov

| Reagents | Target Functional Group | Expected Product |

|---|---|---|

| TEMPO (cat.), NaOCl, NaHCO₃, H₂O | C-4 Primary Alcohol | D-Erythrosaminuronic acid |

Selective Reduction Pathways

Reduction reactions in carbohydrate chemistry typically target the carbonyl group. In its open-chain form, this compound has an aldehyde at the C-1 position. This aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the amino sugar into its corresponding amino-alditol (an amino-tetritol). This transformation is generally high-yielding and proceeds without affecting the stereochemistry of the existing chiral centers. Such amino-alditols are useful as chiral synthons and enzyme inhibitors. dokumen.pub

Nucleophilic and Electrophilic Reactivity of this compound Functional Groups

The chemical character of this compound is dualistic, possessing both nucleophilic and electrophilic sites that dictate its reactivity in a wide array of organic transformations.

Nucleophilic Reactivity: The primary nucleophilic centers in this compound are the lone pairs of electrons on the nitrogen and oxygen atoms.

Amino Group (C-2): The amine is generally the most potent nucleophile in the molecule. It readily participates in reactions such as N-acylation (e.g., with acetic anhydride (B1165640) to form the N-acetyl derivative) and N-alkylation. Its nucleophilicity is pH-dependent; under acidic conditions, protonation to form an ammonium (B1175870) ion (-NH₃⁺) quenches its reactivity.

Hydroxyl Groups (C-3, C-4): The hydroxyl groups are also nucleophilic and can act as glycosyl acceptors in glycosylation reactions. They can be converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. This reactivity is fundamental for the installation of protecting groups during multi-step syntheses.

Electrophilic Reactivity: The electrophilic sites in this compound are carbons that bear a partial positive charge, often because they are bonded to electronegative atoms.

Anomeric Carbon (C-1): In its role as a glycosyl donor, the anomeric carbon is the key electrophilic center. When activated with a good leaving group, it forms an oxocarbenium ion, which is highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org

Carbonyl Carbon (C-1, open-chain form): In the acyclic aldehyde form, the C-1 carbonyl carbon is electrophilic. It can be attacked by carbon nucleophiles such as cyanide ions (in the Kiliani-Fischer synthesis for chain extension) or organometallic reagents.

| Site | Character | Typical Reactions | Example Reagent |

|---|---|---|---|

| Amino Group (C-2) | Nucleophilic | N-Acylation, N-Alkylation | Acetic Anhydride |

| Hydroxyl Groups | Nucleophilic | O-Glycosylation, Etherification | Activated Glycosyl Donor |

| Anomeric Carbon (C-1) | Electrophilic | Glycosidic Bond Formation | Alcohol (as nucleophile) |

| Carbonyl Carbon (C-1) | Electrophilic | Nucleophilic Addition | Sodium Borohydride |

Rearrangement Reactions of this compound Derivatives: A Mechanistic Overview

Currently, there is a notable absence of dedicated scholarly research focusing specifically on the rearrangement reactions of this compound and its derivatives in publicly accessible scientific literature. While the broader field of organic chemistry extensively details a vast array of rearrangement reactions for numerous compound classes, specific mechanistic studies, detailed research findings, and data tables pertaining to this compound remain uncharacterized.

General principles of mechanistic organic chemistry allow for the postulation of potential rearrangement pathways that this compound derivatives might undergo, based on functional groups typically susceptible to such transformations. These could theoretically include reactions initiated by thermal, acidic, or photochemical conditions, leading to skeletal reorganization. However, without experimental data from peer-reviewed sources, any discussion of specific rearrangement reactions of this compound would be purely speculative and fall outside the scope of scientifically validated information.

Future research in the synthetic and mechanistic chemistry of this compound would be necessary to elucidate the specific conditions, catalysts, and substituent effects that govern its potential rearrangement reactions. Such studies would involve detailed spectroscopic analysis, kinetic experiments, and computational modeling to establish reaction mechanisms and identify resulting isomeric products. Until such research is published, a comprehensive and scientifically accurate account of the rearrangement reactions of this compound derivatives cannot be provided.

Advanced Spectroscopic Characterization Techniques in Erythrosamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Erythrosamine Structure and Stereochemistry

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the complete structural elucidation of organic molecules in solution. scielo.org.mx For a molecule such as this compound, with its multiple chiral centers and functional groups, NMR provides unparalleled detail on the chemical environment, connectivity, and three-dimensional arrangement of each atom.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings, while the integration reveals the ratio of protons in each environment. The ¹³C NMR spectrum indicates the number of unique carbon atoms. For this compound (C₄H₉NO₃), four distinct carbon signals and several proton signals corresponding to the aldehyde, methine, and methylene (B1212753) groups would be expected.

COSY (Correlation Spectroscopy): This homonuclear 2D technique identifies protons that are coupled to each other, typically through two or three bonds. cdnsciencepub.com For this compound, COSY spectra would reveal correlations between the aldehydic proton (H1) and the proton on C2 (H2), between H2 and H3, and between H3 and the two diastereotopic protons on C4 (H4a, H4b), thereby establishing the proton connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This allows for the definitive assignment of each carbon atom that bears protons (C2, C3, and C4 in this compound). The aldehydic carbon (C1) would be absent from an HSQC spectrum as it has no attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, irrespective of their bonding. diva-portal.org NOESY is critical for determining the stereochemistry. For this compound, the (2R, 3S) configuration would be confirmed by observing specific NOE cross-peaks between H2, H3, and the substituents on those carbons.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key 2D Correlations for this compound This table presents predicted data based on the known structure of this compound and typical chemical shifts for analogous functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 (C=O) | ~9.5 (d) | ~200 | H1 → C2, C3 | H1 ↔ H2 |

| 2 (-CH(NH₂)-) | ~3.8 (dd) | ~55 | H2 → C1, C3, C4 | H2 ↔ H3, H4a/b |

| 3 (-CH(OH)-) | ~4.2 (ddd) | ~72 | H3 → C1, C2, C4 | H3 ↔ H2, H4a/b |

| 4 (-CH₂(OH)) | ~3.7 (H4a, dd), ~3.6 (H4b, dd) | ~63 | H4a/b → C2, C3 | H4a ↔ H4b, H3 |

Conformational Studies via NMR Chemical Shifts and Coupling Constants

The flexible backbone of acyclic sugars like this compound exists in a dynamic equilibrium of different conformations in solution. The preferred conformation can be elucidated by analyzing NMR parameters, primarily three-bond proton-proton coupling constants (³JHH). diva-portal.orgnih.gov

The relationship between the dihedral angle (θ) of adjacent C-H bonds and the corresponding coupling constant is described by the Karplus equation. nih.gov By measuring the ³J(H2,H3) and ³J(H3,H4) values from a high-resolution ¹H NMR spectrum, the preferred dihedral angles about the C2-C3 and C3-C4 bonds can be estimated. This information allows for the construction of a three-dimensional model of the most stable conformation of this compound in solution. Subtle changes in chemical shifts can also provide clues about intramolecular hydrogen bonding, which plays a significant role in stabilizing specific conformers.

Mass Spectrometry (MS) for this compound Structural Elucidation and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it essential for determining molecular weights and deducing structural information from fragmentation patterns. jst.go.jpthermofisher.com

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₄H₉NO₃ by matching the experimentally measured mass to the calculated exact mass. nih.gov

When subjected to ionization techniques like electrospray ionization (ESI) or electron impact (EI), the this compound molecule fragments in a predictable manner. Analysis of these fragments provides corroborating evidence for the proposed structure. Common fragmentation pathways for amino sugars include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages of the carbon-carbon bonds in the backbone. nih.govtandfonline.com

Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound This table contains calculated exact masses for the parent ion and plausible fragments.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₄H₁₀NO₃⁺ | 120.0655 | Protonated molecular ion |

| [M+Na]⁺ | C₄H₉NNaO₃⁺ | 142.0475 | Sodiated molecular ion |

| [M+H-H₂O]⁺ | C₄H₈NO₂⁺ | 102.0550 | Loss of water |

| [M+H-CH₂O]⁺ | C₃H₈NO₂⁺ | 90.0550 | Loss of formaldehyde (B43269) from C4 |

| Fragment | C₂H₆NO₂⁺ | 76.0393 | Cleavage of C2-C3 bond |

Tandem Mass Spectrometry for Derivative Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and its resulting fragment ions (product ions) are analyzed. thermofisher.com This method is particularly useful for the structural analysis of compounds within complex mixtures or for confirming the identity of derivatives.

Chemical derivatization is often employed to enhance ionization efficiency or to direct fragmentation in a specific way, providing clearer structural information. nih.gov For this compound, the primary amine group could be derivatized with a reagent such as dansyl chloride or an acetylating agent. An MS/MS experiment on the derivatized molecular ion would produce a unique fragmentation pattern. The masses of the fragments would confirm the site of derivatization, thereby verifying the location of the amino group at the C2 position. This technique is also invaluable for monitoring reactions involving this compound, allowing for the precise characterization of reaction products.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These two techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in a molecule. photothermal.comedinst.com

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. mt.com Raman spectroscopy measures the inelastic scattering of laser light resulting from vibrations that cause a change in the molecule's polarizability. mt.com

For this compound, IR and Raman spectra would confirm the presence of its key functional groups:

O-H stretching: A broad band in the IR spectrum around 3300-3500 cm⁻¹ from the hydroxyl groups.

N-H stretching: Bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H stretching: Signals typically below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption in the IR spectrum around 1720-1740 cm⁻¹ is a definitive indicator of the aldehyde group.

N-H bending: A peak around 1600 cm⁻¹.

C-O stretching: Strong bands in the "fingerprint region" (1000-1300 cm⁻¹) corresponding to the alcohol functionalities.

While primarily used for functional group identification, subtle shifts in the vibrational frequencies can also offer insights into intermolecular interactions, such as hydrogen bonding, and provide information about the molecule's conformation in the solid state. rsc.orgamericanpharmaceuticalreview.com

Table 3: Illustrative Vibrational Spectroscopy Data for this compound This table lists the expected frequencies for the main functional groups. Intensities (s=strong, m=medium, w=weak) are typical expectations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3300 (broad, s) | 3500-3300 (w) |

| N-H (Amine) | Stretching | 3500-3300 (m) | 3500-3300 (m) |

| C-H (Aliphatic) | Stretching | 2960-2850 (m) | 2960-2850 (s) |

| C=O (Aldehyde) | Stretching | 1740-1720 (s) | 1740-1720 (m) |

| N-H (Amine) | Bending | 1650-1580 (m) | 1650-1580 (w) |

| C-O (Alcohol) | Stretching | 1260-1050 (s) | 1260-1050 (w) |

| C-N (Amine) | Stretching | 1250-1020 (m) | 1250-1020 (m) |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

In the context of this compound research, obtaining a single crystal of a suitable derivative is a critical first step. wikipedia.org Due to the flexible nature of the aliphatic chain in many sphingoid-base-like molecules, derivatization is often employed to introduce rigidity and promote crystallization. N-acylation with a chromophoric or bulky group can facilitate the formation of high-quality crystals necessary for diffraction experiments.

The process involves mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. nih.gov As the crystal is rotated, a unique diffraction pattern of spots, or reflections, is recorded. wikipedia.org The analysis of this pattern provides the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. nih.gov For instance, preliminary X-ray diffraction studies on the lectin from Erythrina corallodendron determined its hexagonal space group and unit cell dimensions, paving the way for high-resolution structural analysis. nih.gov

Once the diffraction data are collected, the phase problem is solved to generate an electron density map, which is then interpreted to build a molecular model. This model is subsequently refined to achieve the best possible fit with the experimental data. The final crystal structure provides definitive proof of the molecule's constitution and its relative stereochemistry in the solid state. For a hypothetical N-acyl-Erythrosamine derivative, this would confirm the erythro relationship between the hydroxyl and amino groups.

Below is a representative table of crystallographic data that could be obtained for an this compound derivative, based on typical values for similar organic compounds.

| Parameter | Value |

| Compound | N-p-Bromobenzoyl-Erythrosamine |

| Formula | C₂₅H₄₂BrNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.58 |

| b (Å) | 5.12 |

| c (Å) | 24.67 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1323.5 |

| Z (Molecules/Unit Cell) | 2 |

| Resolution (Å) | 0.95 |

| R-factor | 0.041 |

This table presents hypothetical but realistic X-ray diffraction data for a representative this compound derivative.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

While X-ray crystallography provides the relative arrangement of atoms, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration of chiral molecules in solution. wikipedia.org These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left-handed and right-handed circularly polarized light as a function of wavelength. wikipedia.org An absorption band in a chiral molecule will exhibit a CD signal, known as a Cotton effect, which can be positive or negative. jascoinc.com For molecules with multiple chiral centers like this compound, the sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of atoms and functional groups.

A key application of CD spectroscopy in this field is the differentiation between diastereomers. For example, the erythro and threo isomers of a sphingoid base derivative can be distinguished by their CD spectra. Research on ceramides (B1148491) (N-acylated sphingosines) has shown that erythro derivatives can exhibit CD amplitudes approximately twice those of their threo counterparts. This distinction allows for a confident assignment of the relative stereochemistry at the C-2 and C-3 positions.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve displays the variation of specific rotation with wavelength. researchgate.net In the region of an absorption band, an optically active molecule will display a characteristic S-shaped curve, which is also referred to as a Cotton effect. leidenuniv.nl A positive Cotton effect is observed when the peak of the curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. leidenuniv.nl The sign of the Cotton effect is directly related to the absolute configuration of the molecule.

For this compound derivatives, which may lack a strong intrinsic chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable CD or ORD spectrum in an accessible wavelength region. By comparing the experimentally measured spectrum to that predicted by theoretical calculations (e.g., using density functional theory) or by applying empirical rules based on known compounds, the absolute configuration can be unambiguously assigned. nih.gov

The following table provides illustrative chiroptical data for hypothetical N-benzoyl derivatives of this compound and its threo diastereomer, Threosamine, demonstrating how the sign of the Cotton effect can be used for configurational assignment.

| Compound | Spectroscopic Technique | λ (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect Sign | Inferred Configuration |

| N-Benzoyl-(2S,3R)-Erythrosamine | CD | 225 | +25,000 | Positive | 2S, 3R |

| N-Benzoyl-(2S,3S)-Threosamine | CD | 228 | -23,500 | Negative | 2S, 3S |

| N-Benzoyl-(2S,3R)-Erythrosamine | ORD | 235 | +15,000 (Peak) | Positive | 2S, 3R |

| 215 | -12,000 (Trough) | ||||

| N-Benzoyl-(2S,3S)-Threosamine | ORD | 238 | -14,500 (Trough) | Negative | 2S, 3S |

| 218 | +11,500 (Peak) |

This table presents hypothetical chiroptical data to illustrate the principles of absolute configuration assignment for diastereomeric amino alcohols.

Erythrosamine in Biochemical Research Excluding Human Clinical Context

Enzymatic Biotransformations Involving Erythrosamine

The interaction of this compound with enzymes, particularly those involved in glycosylation and deglycosylation, remains a largely unexplored area of biochemistry.

This compound as a Substrate for Glycosyltransferases and Glycosidases

There is a lack of specific studies demonstrating this compound as a substrate for glycosyltransferases or glycosidases. While patent literature suggests that amino sugars, including this compound, could be analyzed using glycosidases for applications like oligosaccharide mapping, specific enzymatic activity with this compound as the substrate has not been characterized. google.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and their utility in structural analysis of glycoproteins involves the release of constituent sugars, which can include amino sugars. google.com However, without experimental data, the efficiency and specificity of any particular glycosidase for an this compound-containing substrate are unknown.

Mechanistic Enzymology of this compound-Interacting Enzymes

Due to the absence of identified enzymes that specifically process this compound, no information on their mechanistic enzymology is available. The study of enzyme mechanisms requires the identification of a specific enzyme and its substrate to investigate the catalytic process, which has not been documented for this compound. General mechanistic principles of enzyme catalysis are well-established, but their specific application to this compound biotransformations cannot be described without relevant research. mdpi.com

In Vitro Enzyme Inhibition Studies with this compound Analogues

There are no published in vitro enzyme inhibition studies specifically utilizing this compound analogues. Research into enzyme inhibitors is a significant field, particularly for drug development, and often involves the synthesis and testing of substrate analogues. dergipark.org.trresearchgate.net However, this line of research has not been extended to analogues of this compound.

Role of this compound Moieties in Biosynthetic Pathways (Non-Human)

The involvement of this compound moieties in the biosynthetic pathways of natural products in non-human organisms has not been documented. The biosynthesis of complex natural products, such as antibiotics, often involves the incorporation of unusual sugar moieties, including amino sugars. nih.gov For instance, the biosynthesis of erythromycin (B1671065) involves the GNAT (GCN5-related N-acetyltransferase) superfamily enzyme EryM, but this pathway does not involve this compound. nih.gov Extensive studies on the biosynthesis of various natural products have not identified this compound as an intermediate or a structural component.

Molecular Recognition Studies of this compound with Biological Macromolecules (e.g., Proteins, Non-Human)

Specific molecular recognition studies involving this compound and biological macromolecules like proteins are not present in the scientific literature. Molecular recognition, the specific non-covalent interaction between molecules, is fundamental to many biological processes. walshmedicalmedia.comfrontiersin.org These interactions are studied using a variety of experimental and computational techniques to understand the basis of binding specificity. pharmafeatures.comnih.govnih.gov While the principles of molecular recognition are well understood, they have not been specifically applied to study the interactions of this compound.

Computational and Theoretical Chemistry of Erythrosamine

Quantum Chemical Calculations on Erythrosamine Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. ornl.gov These first-principles methods solve the Schrödinger equation to provide insights into molecular behavior without reliance on experimental parameters. ornl.gov

Density Functional Theory (DFT) Studies of this compound Conformations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for determining the geometries of low-energy conformers, which are the different spatial arrangements of a molecule that can interconvert through bond rotations. mdpi.com By calculating the electronic energy as a function of the electron density, DFT can identify the most stable conformations of a molecule. mdpi.com For any given molecule, a thorough conformational analysis using DFT would involve optimizing the geometry of various potential conformers and comparing their relative energies to determine the predominant structures at equilibrium. researchgate.netnih.gov

Ab Initio Methods for Energetic and Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These methods are crucial for accurately predicting the energetic and spectroscopic properties of molecules. dtic.milnih.gov Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory offer varying levels of accuracy and computational cost. dtic.milmdpi.com High-level ab initio calculations can provide precise predictions of properties such as heats of formation, bond energies, and the frequencies and intensities of spectroscopic transitions (e.g., rotational and vibrational spectra), which are essential for identifying and characterizing molecules. nih.govafit.edu

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of molecular behavior, revealing how molecules change shape and interact with their environment. wikipedia.orgmdpi.com For a specific compound, MD simulations would be employed to explore its conformational landscape, identifying the different shapes the molecule adopts and the transitions between them. nih.govmdpi.com These simulations also provide detailed insights into intermolecular interactions, such as how the molecule interacts with solvent molecules or biological targets, which is critical for understanding its function. nih.gov

Chemoinformatics and Machine Learning Approaches in this compound Research

Chemoinformatics utilizes computational and informational techniques to address problems in chemistry, often involving the analysis of large chemical datasets. nih.govnih.gov Machine learning (ML), a subset of artificial intelligence, has become an indispensable tool in this field. nih.govresearchgate.net ML algorithms can be trained on known chemical data to build predictive models for various properties of new or uncharacterized molecules. nih.govmdpi.com In the context of a specific compound, chemoinformatics and ML could be used to predict its biological activities, physical properties, or potential toxicity by comparing its structural features to those in large databases of well-characterized compounds. researchgate.netmdpi.com These approaches accelerate the drug discovery process by prioritizing candidates for synthesis and experimental testing. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV/Vis)

Computational methods, particularly DFT and ab initio calculations, are powerful tools for predicting the spectroscopic parameters of molecules. schrodinger.comarkat-usa.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. arkat-usa.orglehigh.edu

NMR (Nuclear Magnetic Resonance): Quantum chemical calculations can predict the chemical shifts of nuclei like ¹H and ¹³C. frontiersin.orgcomputabio.com These theoretical values, when compared to experimental data, help in the assignment of signals and the elucidation of complex molecular structures. schrodinger.com

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. lehigh.edu This is useful for identifying the functional groups present in a molecule. arkat-usa.org

UV/Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV/Vis spectrum. lehigh.edu

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. arkat-usa.org

Advanced Analytical Methodologies for Erythrosamine Research

Chromatographic Separation Techniques for Erythrosamine and its Isomers8.1.1. High-Performance Liquid Chromatography (HPLC) Method Development8.1.2. Gas Chromatography (GC) with Derivatization Strategies8.1.3. Chiral Chromatography for Enantiomeric Resolution8.2. Capillary Electrophoresis (CE) for High-Resolution Analysis of Erythrosamine8.3. Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis8.4. Quantitative Analytical Method Validation and Development for this compound in Research Matrices

To proceed, a valid and recognized chemical compound name is required.

Future Directions and Emerging Research Avenues for Erythrosamine

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of amino sugars like erythrosamine presents inherent challenges due to the presence of multiple stereocenters and functional groups. Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for its production.

Organocatalysis: The use of small organic molecules as catalysts to induce stereoselectivity, avoiding the use of potentially toxic and expensive metal catalysts.

Enzymatic Synthesis: The application of enzymes, such as transaminases or isomerases, could provide highly specific and efficient routes to this compound and its derivatives. Metabolic engineering of microorganisms to produce this compound directly from simple sugars is another promising long-term goal. nih.gov

Substrate-Controlled Synthesis: Leveraging the inherent chirality of starting materials derived from the chiral pool, such as other readily available sugars, to direct the stereochemical outcome of subsequent reactions. nih.gov

Sustainable Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. ijnc.irpurkh.com For this compound, this translates to the development of synthetic routes that are more environmentally benign. Key areas of focus include:

Use of Renewable Feedstocks: Utilizing abundant and renewable resources, such as biomass and other carbohydrates, as starting materials. purkh.comacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Solvent Selection: Employing greener solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions to reduce the environmental impact of the synthesis. jocpr.com

Catalytic Methods: As mentioned above, the use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of sustainable synthesis. acs.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Chemical Synthesis | Well-established principles, potential for large-scale production. | Often requires harsh reagents, multiple protection/deprotection steps, and can generate significant waste. |

| Enzymatic/Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting; substrate scope may be narrow. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymatic transformations. | Requires careful integration of chemical and biological steps. |

Application of this compound as a Chiral Scaffold in Complex Molecule Synthesis

The densely functionalized and stereochemically rich structure of this compound makes it an attractive chiral scaffold, or "chiron," for the synthesis of more complex molecules, including natural products and their analogues. researchgate.netsigmaaldrich.com The strategic placement of amino and hydroxyl groups provides multiple points for diversification and the construction of new chiral centers.

Future research in this area could involve:

Natural Product Synthesis: Utilizing this compound as a starting material for the total synthesis of biologically active natural products that contain an amino sugar moiety. The defined stereochemistry of this compound can significantly simplify the synthetic route by providing a pre-existing chiral core. nih.gov

Library Synthesis for Drug Discovery: Employing this compound as a scaffold to generate libraries of diverse compounds for screening against various biological targets. The amino and hydroxyl groups can be functionalized with a wide range of substituents to explore structure-activity relationships.

Development of Novel Chiral Ligands: The amino and hydroxyl groups of this compound can be modified to create novel chiral ligands for asymmetric catalysis. The rigid pyranose ring can provide a well-defined chiral environment to control the stereochemical outcome of metal-catalyzed reactions.

The use of this compound as a chiral building block aligns with the "chiron approach" in organic synthesis, which leverages the readily available chirality of natural products to construct complex targets. researchgate.net

Mechanistic Exploration of this compound's Biological Interactions (non-clinical)

Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for unlocking its potential in various applications. Non-clinical mechanistic studies are essential to elucidate these fundamental interactions.

Key research directions include:

Protein-Carbohydrate Interactions: Investigating the binding of this compound to lectins and other carbohydrate-binding proteins. The specific arrangement of its hydroxyl and amino groups will dictate its binding affinity and selectivity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR spectroscopy can provide detailed thermodynamic and kinetic data on these interactions. nih.gov

Enzyme Inhibition Studies: Exploring the potential of this compound and its derivatives to act as inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. annualreviews.org The amino group at the C-2 position and the stereochemistry at the C-4 position could play a crucial role in its inhibitory activity compared to other amino sugars. Mechanistic studies could reveal the mode of inhibition and provide insights for the design of more potent and selective inhibitors. nih.govacs.org

Nucleic Acid Interactions: While less common for simple monosaccharides, some amino sugars and their derivatives have been shown to interact with nucleic acids. nih.gov Future studies could explore whether this compound or its conjugates can bind to specific DNA or RNA structures, potentially influencing their biological function.

A summary of potential non-clinical mechanistic studies is provided in the table below:

| Area of Investigation | Potential Techniques | Expected Outcomes |

| Protein Binding | ITC, SPR, NMR, X-ray Crystallography | Determination of binding affinity, specificity, and structural basis of interaction. |

| Enzyme Inhibition | Enzyme kinetics assays, structural biology | Identification of inhibitory activity, mechanism of inhibition, and potential as a lead compound. |

| Nucleic Acid Interaction | CD spectroscopy, fluorescence displacement assays, NMR | Assessment of binding to DNA or RNA structures and characterization of the interaction. |

Integration of Advanced Computational and Experimental Methods for Deeper Understanding

The combination of computational modeling and experimental techniques offers a powerful approach to gain a deeper understanding of the structure, conformation, and reactivity of this compound. nih.govpsu.edu

Future research will benefit from:

Conformational Analysis: Utilizing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to predict the preferred conformations of this compound in solution and in the context of a binding pocket. nih.govresearchgate.net This information is critical for understanding its interactions with biological targets.

Docking and Virtual Screening: Employing computational docking to predict the binding modes of this compound and its derivatives to target proteins. This can guide the design of new compounds with improved affinity and selectivity and can be used to virtually screen large compound libraries. nih.gov

QM/MM Studies: Using hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model enzymatic reactions involving this compound, providing detailed insights into the reaction mechanism at an electronic level.

Spectroscopic Correlation: Integrating computational predictions with experimental data from techniques like NMR and circular dichroism (CD) spectroscopy to validate and refine the computational models. psu.eduresearchgate.net

This synergistic approach, where computational predictions guide experimental work and experimental results feedback to improve computational models, will accelerate the pace of discovery in all areas of this compound research.

Q & A

Q. What are the standard analytical techniques for identifying and quantifying Erythrosamine in complex mixtures?

Methodological Answer: Prioritize hyphenated techniques like LC-MS/MS or GC-MS, which combine separation and detection to enhance specificity. Validate methods using spike-and-recovery experiments in representative matrices (e.g., biological fluids or synthetic mixtures). Include calibration curves with certified reference materials to ensure accuracy. For structural confirmation, pair mass spectrometry with NMR spectroscopy to resolve isomeric ambiguities .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Use a factorial design to test variables such as pH, temperature, and light exposure. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC, and employ Arrhenius equations to predict shelf-life. Include control samples with stabilizers (e.g., antioxidants) to identify protective mechanisms. Document deviations using standardized protocols to ensure reproducibility .

Q. What criteria should guide the selection of synthesis routes for this compound derivatives in structure-activity relationship (SAR) studies?

Methodological Answer: Prioritize routes with modular steps to enable systematic variation of functional groups. Use computational tools (e.g., DFT calculations) to predict reactivity and steric effects. Validate purity via melting-point analysis and chromatographic methods (HPLC ≥95% purity). Cross-reference synthetic pathways with green chemistry principles to minimize hazardous byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Conduct a meta-analysis of existing literature to identify inconsistencies in NMR or IR peaks. Replicate disputed spectra under controlled conditions (e.g., solvent, concentration). Employ 2D NMR techniques (e.g., COSY, HSQC) to assign signals unambiguously. Publish raw data in supplementary materials to facilitate peer validation .

Q. What experimental and computational strategies are optimal for elucidating this compound’s mechanism of action in biological systems?

Methodological Answer: Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with molecular docking simulations. Use CRISPR-Cas9 knockouts to identify target pathways and validate findings via Western blotting. For dose-response studies, apply Hill slope models to quantify efficacy and potency. Address off-target effects using proteomics profiling .

Q. How can researchers optimize protocols to mitigate batch-to-batch variability in this compound production?

Methodological Answer: Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via design-of-experiments (DoE). Use PAT (Process Analytical Technology) tools for real-time monitoring. Statistically analyze variability sources (e.g., raw material purity, reaction time) using ANOVA and implement control charts for ongoing quality assurance .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating hypotheses about this compound’s pharmacokinetic properties?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For in vivo studies, align with OECD guidelines for dosing regimens and ethical oversight. Use PBPK modeling to simulate absorption/distribution and guide experimental prioritization .

Q. How should researchers structure multidisciplinary studies investigating this compound’s ecological impact?

Methodological Answer: Formulate a systems biology approach, integrating ecotoxicology assays (e.g., Daphnia magna LC50 tests) with environmental fate modeling. Collaborate with statisticians to design longitudinal field studies, accounting for confounding variables like soil composition. Publish datasets in FAIR-compliant repositories to enable meta-analyses .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply non-parametric models (e.g., LOESS regression) to capture non-linear trends. Use AIC/BIC metrics to compare fit quality across models. For threshold identification, employ Bayesian changepoint analysis. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers address publication bias in meta-analyses of this compound’s therapeutic potential?

Methodological Answer: Conduct Egger’s regression or funnel-plot asymmetry tests to detect bias. Include gray literature and preprints to mitigate the "file drawer problem." Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or randomization). Adhere to PRISMA guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.